![molecular formula C14H19NO2 B13591241 (5-(4-Methoxyphenyl)-3-azabicyclo[3.1.1]heptan-1-yl)methanol](/img/structure/B13591241.png)
(5-(4-Methoxyphenyl)-3-azabicyclo[3.1.1]heptan-1-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-(4-Methoxyphenyl)-3-azabicyclo[311]heptan-1-yl)methanol is a complex organic compound characterized by its unique bicyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-(4-Methoxyphenyl)-3-azabicyclo[3.1.1]heptan-1-yl)methanol typically involves the reaction of 4-methoxyphenyl derivatives with azabicycloheptane intermediates. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product. For instance, the reduction of spirocyclic oxetanyl nitriles has been employed to synthesize 3-azabicyclo[3.1.1]heptanes .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
(5-(4-Methoxyphenyl)-3-azabicyclo[3.1.1]heptan-1-yl)methanol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of suitable nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides). The reaction conditions often involve controlled temperatures and specific solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
(5-(4-Methoxyphenyl)-3-azabicyclo[3.1.1]heptan-1-yl)methanol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (5-(4-Methoxyphenyl)-3-azabicyclo[3.1.1]heptan-1-yl)methanol involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression.
類似化合物との比較
Similar Compounds
- (E)-1-(4-Methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6-trichlorophenyl)hydrazineylidene)methyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole
- 3-(1-(4-Methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde
Uniqueness
The uniqueness of (5-(4-Methoxyphenyl)-3-azabicyclo[3.1.1]heptan-1-yl)methanol lies in its bicyclic structure, which imparts distinct physicochemical properties. This structure allows for specific interactions with biological targets, making it a valuable compound for research and development.
特性
分子式 |
C14H19NO2 |
|---|---|
分子量 |
233.31 g/mol |
IUPAC名 |
[5-(4-methoxyphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol |
InChI |
InChI=1S/C14H19NO2/c1-17-12-4-2-11(3-5-12)14-6-13(7-14,10-16)8-15-9-14/h2-5,15-16H,6-10H2,1H3 |
InChIキー |
FKSMKMVFAJXMFG-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C23CC(C2)(CNC3)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


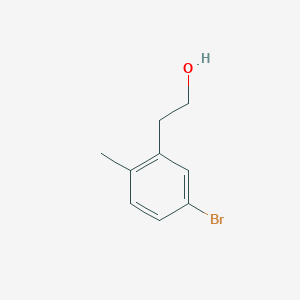

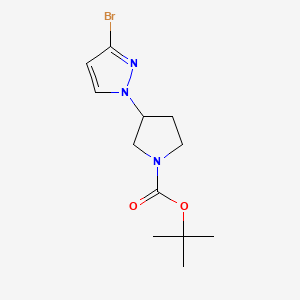
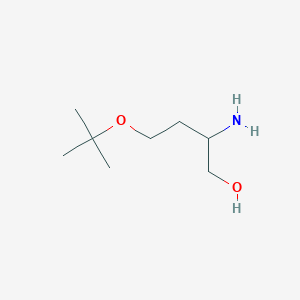
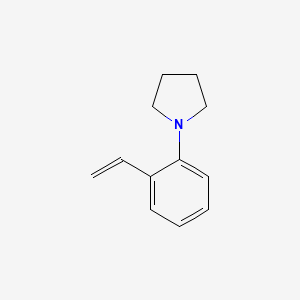
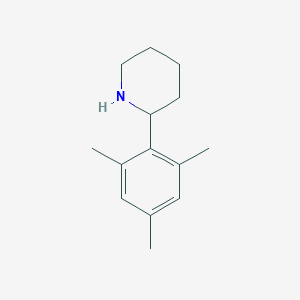
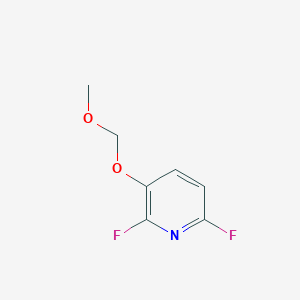
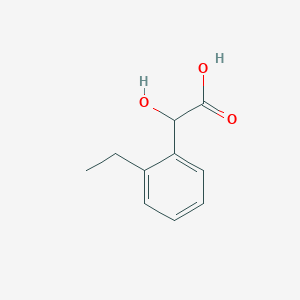
![1-{1,8-Diazaspiro[4.5]decan-1-yl}-2-methylpropan-1-onehydrochloride](/img/structure/B13591219.png)
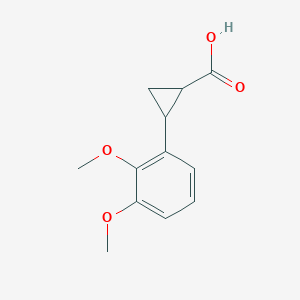

![[1,1'-Bi(cyclohexan)]-1-amine](/img/structure/B13591230.png)
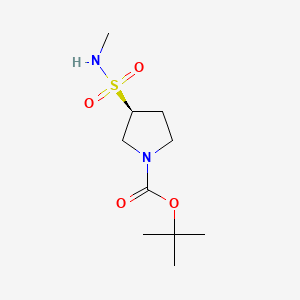
![2-(Bromomethyl)bicyclo[4.1.0]heptane](/img/structure/B13591237.png)
